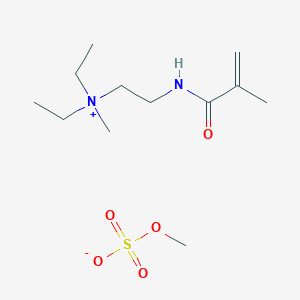

Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate is a chemical compound with the molecular formula C12H26N2O5S. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate typically involves the reaction of diethylmethylamine with 2-methyl-1-oxoallyl chloride, followed by the addition of ethylamine. The final step involves the reaction with methyl sulphate to form the desired compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to replace certain functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminium hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted ammonium salts.

Scientific Research Applications

Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity. The pathways involved include modulation of signal transduction and interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium chloride

- Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium bromide

Uniqueness

Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate stands out due to its specific methyl sulphate group, which imparts unique chemical properties and reactivity compared to its chloride and bromide counterparts.

Biological Activity

Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate (CAS Number: 36497-92-4) is a quaternary ammonium compound notable for its unique chemical structure and potential biological activities. This compound has garnered interest in various fields, particularly in pharmaceuticals and agriculture, due to its surfactant properties and possible antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₆N₂O₅S, which indicates the presence of a diethylmethylammonium structure along with a 2-methyl-1-oxoallyl group. The methyl sulfate moiety enhances its solubility in water, making it suitable for diverse applications.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity . It has been evaluated against various bacterial strains, showing potential as a disinfectant or preservative. The mechanism of action is believed to involve interactions with microbial membranes, potentially altering membrane fluidity and permeability, which can disrupt cellular integrity and function.

Interaction with Biological Membranes

Research indicates that this compound can interact with biological membranes, influencing cell permeability. Such interactions may enhance drug delivery mechanisms by facilitating the uptake of therapeutic agents into cells. Studies have shown that the compound's structural components allow for specific interactions with lipid bilayers, which could be harnessed for targeted drug delivery systems.

The mechanism of action for this compound involves binding to specific molecular targets within cells. This binding can modulate enzyme activity and interfere with metabolic processes, leading to altered cellular responses. The compound may also influence signal transduction pathways, contributing to its biological effects.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Diethyldodecylamine | C₁₄H₃₁N | Longer alkyl chain enhances lipophilicity |

| Benzyltrimethylammonium chloride | C₁₀H₁₈ClN | Aromatic ring provides unique electronic properties |

| Cetyltrimethylammonium bromide | C₂₁H₃₈BrN | Known for strong surfactant properties in cosmetics |

This compound stands out due to its specific functional groups that may enhance both antimicrobial efficacy and compatibility with various formulations.

Case Studies and Research Findings

Research has been conducted to evaluate the minimum inhibitory concentration (MIC) of this compound against several pathogens. In one study, the compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Additionally, studies on its interaction with DNA have indicated that the compound can bind electrostatically to calf thymus DNA (CT-DNA), which may have implications for its use in cancer therapy or as a DNA-targeting agent .

Properties

CAS No. |

36497-92-4 |

|---|---|

Molecular Formula |

C12H26N2O5S |

Molecular Weight |

310.41 g/mol |

IUPAC Name |

diethyl-methyl-[2-(2-methylprop-2-enoylamino)ethyl]azanium;methyl sulfate |

InChI |

InChI=1S/C11H22N2O.CH4O4S/c1-6-13(5,7-2)9-8-12-11(14)10(3)4;1-5-6(2,3)4/h3,6-9H2,1-2,4-5H3;1H3,(H,2,3,4) |

InChI Key |

YDTOYOLJNBVGNM-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](C)(CC)CCNC(=O)C(=C)C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.